molecular formula C20H40SiSn B14336073 Trimethyl[1-(tributylstannyl)cyclopenta-2,4-dien-1-YL]silane CAS No. 109386-56-3

Trimethyl[1-(tributylstannyl)cyclopenta-2,4-dien-1-YL]silane

Cat. No.: B14336073
CAS No.: 109386-56-3
M. Wt: 427.3 g/mol
InChI Key: MMWYHQAXZVBYQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl[1-(tributylstannyl)cyclopenta-2,4-dien-1-YL]silane is an organosilicon compound that features a cyclopentadienyl ring substituted with both a trimethylsilyl and a tributylstannyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[1-(tributylstannyl)cyclopenta-2,4-dien-1-YL]silane typically involves the reaction of trimethylsilyl chloride with sodium cyclopentadienide, followed by the introduction of tributylstannyl groups. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to ensure high yields and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Trimethyl[1-(tributylstannyl)cyclopenta-2,4-dien-1-YL]silane can undergo various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl and tributylstannyl groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the tin and silicon atoms.

    Coupling Reactions: It can be used in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Trimethyl[1-(tributylstannyl)cyclopenta-2,4-dien-1-YL]silane has several scientific research applications:

Mechanism of Action

The mechanism by which Trimethyl[1-(tributylstannyl)cyclopenta-2,4-dien-1-YL]silane exerts its effects involves the interaction of its silyl and stannyl groups with other molecules. The trimethylsilyl group can undergo rapid sigmatropic rearrangement, leading to fluxional behavior, while the tributylstannyl group can participate in organotin chemistry, forming stable complexes with metals and other elements .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethyl[1-(tributylstannyl)cyclopenta-2,4-dien-1-YL]silane is unique due to the presence of both trimethylsilyl and tributylstannyl groups, which confer distinct chemical reactivity and stability. This dual functionality makes it a versatile compound in various chemical transformations and applications.

Properties

CAS No.

109386-56-3

Molecular Formula

C20H40SiSn

Molecular Weight

427.3 g/mol

IUPAC Name

trimethyl-(1-tributylstannylcyclopenta-2,4-dien-1-yl)silane

InChI

InChI=1S/C8H13Si.3C4H9.Sn/c1-9(2,3)8-6-4-5-7-8;3*1-3-4-2;/h4-7H,1-3H3;3*1,3-4H2,2H3;

InChI Key

MMWYHQAXZVBYQU-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1(C=CC=C1)[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.